molecular formula C21H24N2O2 B2801935 3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide CAS No. 954706-54-8

3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2801935
CAS No.: 954706-54-8
M. Wt: 336.435
InChI Key: BMYWVGQAAQLZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide, with CAS number 954608-92-5, is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article presents a detailed examination of its biological activity, including relevant research findings and case studies.

The molecular formula for this compound is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S, with a molecular weight of 372.5 g/mol. The structure includes a pyrrolidine ring and a benzamide moiety, which are significant for its biological activity.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By obstructing this pathway, the compound effectively hampers bacterial growth and replication, positioning it as a potential antibacterial agent .

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related compounds with similar structures have minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable efficacy .

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureusTBD
Related Compound AEscherichia coli10
Related Compound BStaphylococcus aureus5

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Research into structurally similar benzamide derivatives has revealed their ability to inhibit cellular proliferation in cancer cell lines. For example, certain analogues have demonstrated IC50 values less than those of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring significantly influence cytotoxicity.

Case Studies

  • In Vitro Studies : A study involving the evaluation of related pyrrolidine derivatives demonstrated that modifications at the N-position and aromatic substitutions led to enhanced cytotoxic effects against various cancer cell lines. The presence of methyl groups at specific positions was crucial for maximizing activity .
  • Animal Models : Preliminary studies on animal models have suggested that compounds similar to this compound exhibit favorable pharmacokinetic profiles and significant tumor reduction rates when administered in appropriate dosages .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the effectiveness of pyrrole derivatives, including compounds similar to 3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide, against various bacterial strains.

Case Study: Antibacterial Activity

A study demonstrated that certain pyrrole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin. For instance:

CompoundTarget BacteriaMIC (μg/mL)Comparison
Pyrrole Derivative AMRSA0.13Better than Vancomycin (0.5–1)
Pyrrole Derivative BMSSA0.125Better than Vancomycin (0.5–1)

This highlights the potential for developing new antibacterial therapies based on the structure of this compound .

Anticancer Research

The compound's structure suggests potential applications in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines:

Cell LineCompoundIC50_{50} (μM)Mechanism
HeLaPyrrole Derivative C5.0Apoptosis induction
MCF7Pyrrole Derivative D7.5Cell cycle arrest

These findings suggest that derivatives of this compound could be further explored as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the benzamide and pyrrolidine portions can significantly influence biological activity.

Key Findings from SAR Studies

  • Substituent Effects : Variations in the para-position of the benzene ring have shown to enhance antibacterial potency.
  • Pyrrolidine Modifications : Altering the substituents on the pyrrolidine ring can improve selectivity towards bacterial targets over mammalian cells.

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-4-8-19(9-5-14)23-13-17(11-20(23)24)12-22-21(25)18-7-6-15(2)16(3)10-18/h4-10,17H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYWVGQAAQLZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.